
4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the use of a pyrimidine moiety, which exhibits a wide range of pharmacological activities . The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry . To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel pyrimidine derivatives were designed and synthesized .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . The most abundant pyrimidines are uracil, cytosine, and thymine . DNA and RNA bases are the most commonly identified pyrimidine bases .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives are complex and involve several steps . The reactions typically involve the use of a pyrimidine moiety and various other reagents .
Wissenschaftliche Forschungsanwendungen
Behandlung der Chronischen Myeloischen Leukämie (CML)
Imatinib (Gleevec) ist ein bahnbrechendes Medikament zur Behandlung von CML, einer Leukämieform, die durch die abnorme Vermehrung von weißen Blutkörperchen gekennzeichnet ist. Es zielt speziell auf die Abelson-Tyrosinkinase-Domäne ab und hemmt deren Aktivität. Imatinib erreicht dies durch mehrere Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen. Strukturelle Studien haben gezeigt, dass es in zwei Hauptkonformationen existieren kann: einer gestreckten Form und einer gefalteten Form, mit Auswirkungen auf seine Bindungsaffinität .
Zielen auf CDK2 (Cyclin-abhängige Kinase 2)
Forscher haben neuartige Verbindungen auf Basis des Pyrazolo[3,4-d]pyrimidin-Gerüsts entwickelt, zu dem auch Imatinib gehört. Diese Derivate weisen eine vielversprechende Aktivität gegen CDK2 auf, einen wichtigen Regulator des Zellzyklusfortschritts. Die Hemmung von CDK2 kann in der Krebstherapie therapeutisch relevant sein .
Potenzial bei Neurofibromatose Typ 1 (NF1)
Präklinische Studien deuten darauf hin, dass Imatinib Patienten mit NF1, einer genetischen Erkrankung, die mit Neurofibromen assoziiert ist, zugute kommen könnte. Durch die Modulation von Signalwegen könnte es die Tumorlast bei NF1-bedingten Tumoren reduzieren.
Diese Anwendungen unterstreichen die Vielseitigkeit und das therapeutische Potenzial von Imatinib bei verschiedenen Krankheiten. Forscher erforschen weiterhin seine Wirkmechanismen und neuartige Anwendungen, was es zu einer wertvollen Verbindung im Bereich der Onkologie und darüber hinaus macht .
Wirkmechanismus
While the specific mechanism of action for “4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine” is not mentioned in the sources, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, they are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Zukünftige Richtungen
The future directions for the research and development of pyrimidine derivatives like “4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine” could involve further exploration of their diverse biological and pharmaceutical activities . This could include more in-depth studies on their antimicrobial, antiviral, antitumor, and antifibrotic properties . Additionally, the design and synthesis of novel pyrimidine derivatives with potential biological activities could be a promising area of research .
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-10-8-11(2)21-15(20-10)25-6-4-24(5-7-25)14-9-13(16(17,18)19)22-12(3)23-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKHODJVIWRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



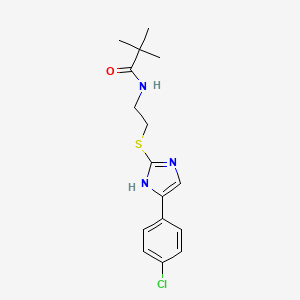
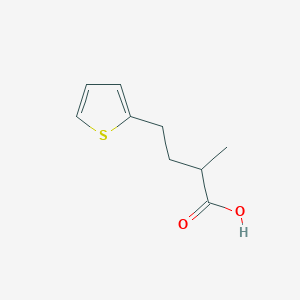
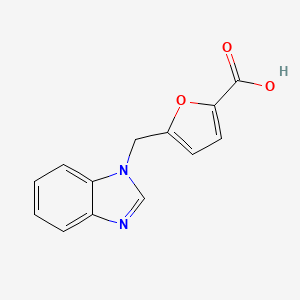
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)
![5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2588729.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)
![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2588731.png)

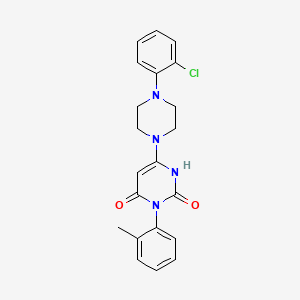
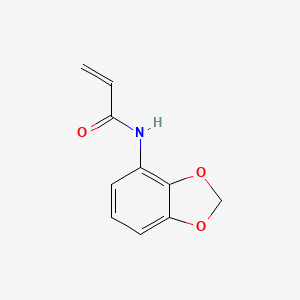
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)
